chromium;pyridine-3-carboxylate
Description
Chemical Fundamentals
Nomenclature and Systematic Classification
Chromium pyridine-3-carboxylate follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is officially designated as chromium(3+);pyridine-3-carboxylate, reflecting its ionic nature and the specific coordination arrangement. Alternative nomenclature includes chromium(III) nicotinate, chromium trinicotinate, and chromium tri-nicotinate, each emphasizing different aspects of the compound's structure.
The systematic classification places this compound within the broader category of pyridinecarboxylic acids and derivatives. According to chemical taxonomy, it belongs to the class of organic compounds known as pyridinecarboxylic acids, which are characterized by compounds containing a pyridine ring bearing a carboxylic acid group. The compound's classification extends to organoheterocyclic compounds, specifically within the pyridines and derivatives subclass.
The Chemical Abstracts Service registry number 64452-96-6 provides unique identification for this compound in chemical databases. Additional identifiers include the Unique Ingredient Identifier A150AY412V and the DrugBank identification number DB14529. The InChI key MSPQQAUTCRWLGR-UHFFFAOYSA-K serves as a standardized molecular identifier for computational chemistry applications.
Molecular Structure and Conformational Analysis
The molecular structure of chromium pyridine-3-carboxylate demonstrates classic coordination chemistry principles with a central chromium(III) ion coordinated to three nicotinate ligands. The compound exhibits the molecular formula C18H12CrN3O6, indicating the presence of eighteen carbon atoms, twelve hydrogen atoms, one chromium atom, three nitrogen atoms, and six oxygen atoms. The molecular weight is precisely calculated as 418.3005 atomic mass units.
Structural analysis reveals that each nicotinate ligand functions as a bidentate chelating agent, coordinating through both the carboxylate oxygen and the pyridine nitrogen. This coordination arrangement results in an octahedral geometry around the central chromium(III) ion. The octahedral structure is confirmed through spectroscopic analysis, which indicates the presence of specific electronic transitions characteristic of this geometry.
The formation of the coordination complex involves a distinctive color change from the initial green chromium chloride solution to an intense purple complex upon addition of the nicotinate solution. This color transformation occurs because the atomic orbitals of chromium become occupied differently, and the wavelength of light absorbed shifts accordingly. The purple coloration is a characteristic feature that distinguishes this compound from other chromium complexes.
Crystallographic studies indicate that the compound forms a crystalline powder that is substantially insoluble in ethanol and water. The crystal structure demonstrates intermolecular interactions that contribute to the compound's stability and solubility characteristics. Water molecules do not coordinate directly to the chromium center but instead participate in hydrogen bonding between chromium pyridine-3-carboxylate complexes to form extended networks.
Physicochemical Properties
Solubility Characteristics
The solubility profile of chromium pyridine-3-carboxylate demonstrates limited dissolution in common solvents. Experimental data reveals the compound is substantially insoluble in water, ethanol, anhydrous alcohol, and methanol. This insolubility pattern distinguishes it from related compounds and influences its potential applications.
| Solvent | Solubility | Temperature Conditions |
|---|---|---|
| Water | Insoluble | Room temperature |
| Ethanol | Partially soluble | Room temperature |
| Anhydrous alcohol | Insoluble | Room temperature |
| Methanol | Insoluble | Room temperature |
The limited solubility is attributed to the neutral charge of the complex, indicating complete coordination of the negatively charged nicotinate ions with the chromium(III) center. This charge neutralization results in reduced interactions with polar solvents and contributes to the compound's stability.
Stability and Thermal Properties
Thermal stability analysis indicates that chromium pyridine-3-carboxylate maintains structural integrity under normal storage conditions. The compound appears as a purple powder at room temperature and demonstrates resistance to decomposition under ambient conditions. Stability studies show that the compound remains stable when stored in cool, dry, well-ventilated areas away from direct sunlight.
The melting point and decomposition temperature characteristics have been investigated through thermal analysis techniques. The compound maintains its crystalline structure until elevated temperatures are reached, at which point thermal decomposition occurs. Specific decomposition pathways involve breakdown of the coordination bonds and release of the organic ligands.
Redox Behavior and Electronic Properties
Electronic spectroscopic analysis reveals distinctive absorption characteristics that provide insight into the compound's electronic structure. Visible light absorption maxima occur at specific wavelengths that correspond to electronic transitions within the octahedral chromium(III) complex.
Spectroscopic data demonstrates absorption maxima at 568 micrometers and 424 micrometers, representing shifts from the original chromium chloride starting material. These shifts indicate successful complex formation and provide evidence for the octahedral coordination environment.
The redox potential of chromium pyridine-3-carboxylate differs from other chromium compounds due to the influence of the nicotinate ligands. The coordination environment affects the accessibility of the chromium center for redox reactions and influences the compound's chemical reactivity.
Infrared spectroscopic analysis confirms the presence of metal-nitrogen and metal-oxygen bonds characteristic of the coordination complex. The infrared spectrum shows a single asymmetric stretch peak in the range of 1630 reciprocal wave numbers, confirming the coordination of the carboxylate group to the chromium center.
Related Chromium-Pyridinecarboxylate Derivatives
The field of chromium-pyridinecarboxylate chemistry encompasses several related compounds that share structural similarities with chromium pyridine-3-carboxylate. These derivatives demonstrate varying coordination modes and structural arrangements depending on the specific pyridinecarboxylic acid employed.
Chromium complexes with pyridine 2,6-dicarboxylic acid form violet complexes, while those with pyridine 2,3 and 2,5-dicarboxylic acids produce purple-violet complexes. The variation in color reflects differences in the electronic structure and coordination geometry of these related compounds.
Research indicates that pyridine dicarboxylic acids exhibit peculiar ligand behavior and can react differently with metals under various conditions. This variability allows for the synthesis of diverse chromium-pyridinecarboxylate complexes with distinct properties.
| Ligand Type | Complex Color | Metal:Ligand Ratio | Geometry |
|---|---|---|---|
| Pyridine-3-carboxylate | Purple | 1:3 | Octahedral |
| Pyridine 2,6-dicarboxylate | Violet | 1:2 | Octahedral |
| Pyridine 2,3-dicarboxylate | Purple-violet | 1:2 | Octahedral |
| Pyridine 2,5-dicarboxylate | Purple-violet | 1:2 | Octahedral |
The synthetic procedures for these related compounds generally follow similar methodologies, involving the reaction of chromium(III) salts with the appropriate pyridinecarboxylic acid under controlled conditions. The resulting complexes demonstrate varying degrees of stability and solubility depending on the specific ligand structure.
Comparative studies of these chromium-pyridinecarboxylate derivatives reveal structure-property relationships that enhance understanding of coordination chemistry principles. Electronic spectral interpretations indicate that all these complexes possess either octahedral or distorted octahedral geometries, consistent with the coordination preferences of chromium(III).
Properties
Molecular Formula |
C6H4CrNO2- |
|---|---|
Molecular Weight |
174.1 g/mol |
IUPAC Name |
chromium;pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2.Cr/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/p-1 |
InChI Key |
HPCCGRCEBFBZQP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].[Cr] |
Synonyms |
chromium dinicotinate chromium polynicotinate |
Origin of Product |
United States |
Preparation Methods
Reaction of Chromium(III) Salts with Nicotinic Acid
A plausible method for synthesizing chromium nicotinate involves the direct reaction of Cr(III) salts (e.g., CrCl₃·6H₂O) with nicotinic acid in aqueous media. This approach mirrors the preparation of Cr(III)-2,3-pyridinedicarboxylate complexes, where CrCl₃·6H₂O was dissolved in water and mixed with a sodium salt of the ligand at controlled pH.
Proposed Procedure
-
Dissolve CrCl₃·6H₂O (1 mmol) in distilled water (15 mL).
-
Prepare a separate solution of nicotinic acid (3 mmol) neutralized with NaOH to form the sodium nicotinate salt.
-
Combine the solutions under stirring, adjusting the pH to 5.0–6.0 using dilute NaOH or HCl.
-
Heat the mixture at 60–80°C for 12–24 hours to facilitate ligand coordination.
-
Cool, filter the precipitated complex, and wash with ethanol/water.
Critical Parameters
-
pH Control : Maintaining pH 5.0–6.0 ensures deprotonation of the carboxylic acid group while avoiding hydrolysis of Cr(III).
-
Temperature : Elevated temperatures (60–80°C) enhance reaction rates but must remain below the reflux point to prevent decomposition.
-
Ligand Ratio : A 3:1 molar ratio of nicotinate to Cr(III) favors the formation of tris-chelate complexes, as observed in [Cr(pic)₃]·H₂O.
Solvent-Free Synthesis Using Metal Hydroxides
A patent describing the synthesis of basic chromium carboxylates highlights a solvent-free method using Cr(III) salts, carboxylic acids, and metal hydroxides. While developed for propionate complexes, this approach could be adapted for nicotinic acid:
Adapted Protocol
-
Mix Cr(NO₃)₃·9H₂O (1 mol) with nicotinic acid (6 mol) and NaOH (3 mol).
-
Heat the mixture at 90–100°C for 2–3 hours, observing a color change from blue-green to dark green.
Advantages
-
Eliminates organic solvents, reducing toxicity and cost.
-
Generates non-toxic byproducts (e.g., water, nitrate salts).
Spectroscopic and Structural Characterization
Infrared (IR) Spectroscopy
IR spectra of chromium pyridine carboxylates exhibit characteristic bands:
-
ν(C=O) : 1680–1700 cm⁻¹ (free acid) shifts to 1600–1650 cm⁻¹ upon coordination.
-
Pyridine ring vibrations: 1480–1550 cm⁻¹ (C=C/C=N stretching).
For nicotinate complexes, the carboxylate group’s position (meta to the pyridine nitrogen) may weaken π-backbonding compared to ortho-substituted picolinate, subtly altering IR frequencies.
X-ray Crystallography
The crystal structure of [Cr(pic)₃]·H₂O reveals octahedral geometry with three bidentate picolinate ligands. Nicotinate complexes would likely adopt similar geometry, but the carboxylate’s orientation could influence packing and hydrogen bonding.
Comparative Analysis of Chromium Pyridine Carboxylates
Challenges and Optimization Strategies
-
Ligand Solubility : Nicotinic acid’s moderate solubility in water may necessitate ethanol/water mixtures or heating.
-
Oxidation States : Cr(III) is stable in aqueous media, but traces of Cr(VI) contaminants must be avoided due to toxicity.
-
Byproduct Formation : Nitrate or chloride counterions can be removed via ion-exchange resins .
Chemical Reactions Analysis
Types of Reactions
Chromium nicotinate primarily undergoes complexation reactions due to the presence of trivalent chromium. It can participate in oxidation-reduction reactions, where chromium can change its oxidation state. Additionally, it can undergo substitution reactions where ligands around the chromium ion are replaced by other ligands .
Common Reagents and Conditions
Common reagents used in reactions involving chromium nicotinate include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions such as specific pH levels and temperatures to ensure desired outcomes .
Major Products Formed
The major products formed from reactions involving chromium nicotinate depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of chromium (VI) compounds, while reduction reactions may yield chromium (II) compounds .
Scientific Research Applications
Chromium nicotinate has a wide range of scientific research applications across various fields:
Mechanism of Action
Chromium nicotinate exerts its effects by potentiating insulin signaling pathways. Trivalent chromium enhances the binding of insulin to its receptor on cell surfaces, leading to the activation of the insulin receptor kinase. This activation triggers a cascade of phosphorylation events involving various intracellular proteins and kinases, ultimately enhancing glucose uptake by cells . The compound also increases the density of insulin receptors on cell membranes, further improving insulin sensitivity .
Comparison with Similar Compounds
Comparison with Similar Chromium Complexes
Structural and Ligand-Based Differences
Chromium Picolinate (Pyridine-2-Carboxylate)
- Structure: The picolinate ligand (pyridine-2-carboxylate) coordinates via the nitrogen atom and adjacent carboxylate oxygen, forming a bidentate ligand.
- Bioavailability : Chromium picolinate (mer-[Cr(Pic)₃]) is widely studied for its superior bioavailability compared to nicotinate in some contexts, though both are used in supplements .
- Applications : Picolinate complexes are favored in metabolic studies, while nicotinate derivatives are explored for their solubility and industrial research applications .
Chromium Pyridine Dicarboxylate Complexes
- Ligand Isomerism : Pyridine dicarboxylates (e.g., 2,3-, 2,5-, or 2,6-dicarboxylate) form 1:2 Cr(III) complexes with distinct geometries. For example, Cr(III)-2,6-PDC (pyridine-2,6-dicarboxylate) adopts an octahedral structure, while 2,3- and 2,5-PDC complexes show varied coordination modes .
- Stability: The position of carboxyl groups influences thermodynamic stability.
Physicochemical Properties
Critical Analysis and Contradictions
- Bioavailability Claims : While picolinate is often cited as more bioavailable, nicotinate’s solubility may enhance its efficacy in specific formulations, warranting further comparative studies .
- Structural Diversity: Dicarboxylate complexes’ rigid structures limit biological applications but enhance utility in catalysis, contrasting with monocarboxylate versatility .
Q & A
How can the synthesis of chromium-pyridine-3-carboxylate complexes be optimized for reproducibility in academic research?
Answer:
To ensure reproducible synthesis, employ factorial design (e.g., varying temperature, ligand-to-metal ratios, and reaction time) to identify critical parameters . For example, a 2³ factorial design can systematically evaluate interactions between variables. Purification via column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) followed by characterization via NMR and FT-IR ensures structural fidelity . Document solvent purity (e.g., anhydrous DMF) and inert atmosphere conditions to mitigate side reactions .
What spectroscopic methods are most effective for characterizing chromium-pyridine-3-carboxylate coordination geometry?
Answer:
Combine multiple techniques:
- UV-Vis spectroscopy to identify d-d transitions (e.g., λmax ~450–600 nm for octahedral Cr(III)) .
- X-ray crystallography for definitive structural elucidation; resolve bond lengths (Cr–N ≈ 2.0 Å, Cr–O ≈ 1.9 Å) .
- EPR spectroscopy (for paramagnetic Cr(III)) to confirm oxidation state and ligand field symmetry .
Cross-validate with computational methods (DFT calculations for electronic structure) .
How should researchers resolve contradictions in reported stability constants of chromium-pyridine-3-carboxylate complexes?
Answer:
Address discrepancies by:
Standardizing experimental conditions (pH, ionic strength, temperature) to match literature protocols .
Re-evaluating potentiometric titration data using software like Hyperquad to account for competing equilibria (e.g., hydrolysis of Cr(III)) .
Comparing with alternative methods (e.g., UV-Vis vs. calorimetry) to verify thermodynamic consistency . Publish raw datasets to facilitate meta-analysis .
What theoretical frameworks guide the study of ligand substitution kinetics in chromium-pyridine-3-carboxylate systems?
Answer:
Apply Marcus-Hush theory to model electron transfer rates and Eyring equation for activation parameters (Δ‡H, Δ‡S) . For ligand substitution, use Eigen-Wilkins mechanism to differentiate associative (k1 ~10³ M⁻¹s⁻¹) vs. dissociative pathways. Incorporate DFT-derived transition states to validate experimental rate constants .
How can researchers design experiments to probe the catalytic activity of chromium-pyridine-3-carboxylate in oxidation reactions?
Answer:
Adopt a three-phase approach :
Screening : Test catalytic efficiency (TON, TOF) for substrate scope (e.g., alcohols to ketones) under aerobic vs. peroxide-driven conditions .
Mechanistic studies : Use isotopic labeling (¹⁸O₂) and radical traps (TEMPO) to identify intermediates .
Stability testing : Monitor catalyst decomposition via ICP-MS after cycles to assess leaching .
What advanced computational methods are suitable for modeling chromium-pyridine-3-carboxylate electronic properties?
Answer:
- Density Functional Theory (DFT) : Optimize geometry with B3LYP/def2-TZVP basis sets; calculate frontier orbitals (HOMO-LUMO gaps) to predict redox behavior .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic media using AMBER force fields .
- CASSCF : For multiconfigurational Cr(III) systems, calculate ligand field splitting energies .
How should researchers address challenges in crystallizing chromium-pyridine-3-carboxylate complexes?
Answer:
- Solvent selection : Use slow diffusion of diethyl ether into DCM solutions to induce nucleation .
- Counterion effects : Replace bulky anions (PF₆⁻) with smaller ones (Cl⁻) to enhance lattice stability .
- Temperature control : Crystallize at 4°C to reduce thermal disorder . Validate crystal quality via R-factor (<5%) in refinement .
What methodologies ensure ethical and rigorous data reporting for chromium-pyridine-3-carboxylate studies?
Answer:
- FAIR principles : Make data Findable (DOIs via Zenodo), Accessible (CC-BY licenses), Interoperable (machine-readable formats), and Reusable .
- Reproducibility checks : Include negative controls (e.g., ligand-free reactions) and triplicate measurements .
- Conflict of interest disclosure : Declare funding sources and instrumentation biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
